molecular formula C23H28N2 B12895240 N-[(4-Heptylphenyl)methyl]quinolin-8-amine CAS No. 90266-46-9

N-[(4-Heptylphenyl)methyl]quinolin-8-amine

Cat. No.: B12895240
CAS No.: 90266-46-9
M. Wt: 332.5 g/mol
InChI Key: OKJFMXBESIRJLH-UHFFFAOYSA-N
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Description

N-(4-Heptylbenzyl)quinolin-8-amine is an organic compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring substituted with an amine group at the 8th position and a heptylbenzyl group at the 4th position. Quinolinamines are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Heptylbenzyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 4-heptylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Heptylbenzyl)quinolin-8-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Heptylbenzyl)quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolinamines.

Scientific Research Applications

N-(4-Heptylbenzyl)quinolin-8-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Studied for its potential therapeutic effects against diseases such as malaria and leishmaniasis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Heptylbenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the growth of parasites by interfering with their metabolic pathways or disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

N-(4-Heptylbenzyl)quinolin-8-amine can be compared with other quinolinamines such as:

  • N-(4-Methylbenzyl)quinolin-8-amine
  • N-(4-Ethylbenzyl)quinolin-8-amine
  • N-(4-Butylbenzyl)quinolin-8-amine

These compounds share a similar quinoline core structure but differ in the substituents attached to the benzyl group. The heptyl group in N-(4-Heptylbenzyl)quinolin-8-amine provides unique hydrophobic properties, which can influence its biological activity and solubility.

Properties

CAS No.

90266-46-9

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[(4-heptylphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C23H28N2/c1-2-3-4-5-6-9-19-13-15-20(16-14-19)18-25-22-12-7-10-21-11-8-17-24-23(21)22/h7-8,10-17,25H,2-6,9,18H2,1H3

InChI Key

OKJFMXBESIRJLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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